Levofloxacin N-oxide

Stability-indicating methods Forced degradation Oxidative stress

This Levofloxacin N-oxide reference standard (EP Impurity C, CAS 117678-38-3) is the predominant oxidative degradation product formed under forced degradation, critically distinct from desmethyl levofloxacin and other process-related impurities. Quantifiable at ≤0.3% per pharmacopoeial limits, it is essential for stability-indicating RP-HPLC method validation, system suitability (resolution ≥2.0 vs. levofloxacin), and ANDA impurity qualification. The non-genotoxic classification per negative MLA results permits specification setting per ICH Q3A/Q3B thresholds, avoiding the more stringent ICH M7 TTC limits.

Molecular Formula C18H20FN3O5
Molecular Weight 377.4 g/mol
CAS No. 117678-38-3
Cat. No. B193974
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLevofloxacin N-oxide
CAS117678-38-3
Synonyms(S)-4-(6-carboxy-9-fluoro-3-methyl-7-oxo-2,3-dihydro-7H-[1,4]oxazino[2,3,4-ij]quinolin-10-yl)-1-methylpiperazine 1-oxide; 
Molecular FormulaC18H20FN3O5
Molecular Weight377.4 g/mol
Structural Identifiers
SMILESCC1COC2=C3N1C=C(C(=O)C3=CC(=C2N4CC[N+](CC4)(C)[O-])F)C(=O)O
InChIInChI=1S/C18H20FN3O5/c1-10-9-27-17-14-11(16(23)12(18(24)25)8-21(10)14)7-13(19)15(17)20-3-5-22(2,26)6-4-20/h7-8,10H,3-6,9H2,1-2H3,(H,24,25)/t10-/m0/s1
InChIKeyMVLAUMUQGRQERL-JTQLQIEISA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite Solid to Pale Yellow Solid

Structure & Identifiers


Interactive Chemical Structure Model





Levofloxacin N-Oxide (CAS 117678-38-3): Compendial Impurity Standard for Fluoroquinolone Pharmaceutical Analysis


Levofloxacin N-oxide (CAS 117678-38-3) is a chemically defined oxidation product and recognized pharmaceutical impurity of levofloxacin, a third-generation fluoroquinolone antibacterial agent [1]. The compound is formally designated as Levofloxacin EP Impurity C and Levofloxacin USP Related Compound, establishing its regulatory identity as a specified impurity requiring analytical control in drug substance and finished product release testing [2]. The molecular formula is C18H20FN3O5 with a molecular weight of 377.37 g/mol, featuring an N-oxide functional group at the piperazine moiety that distinguishes it from the parent drug substance [3]. As a degradation product arising from oxidative stress and photolytic exposure, levofloxacin N-oxide serves as a critical marker of drug stability and manufacturing process control [4].

Levofloxacin N-Oxide (CAS 117678-38-3): Why Substitution with Other Levofloxacin-Related Impurities Is Analytically Invalid


Levofloxacin N-oxide cannot be substituted with other levofloxacin-related impurities due to its fundamentally distinct formation mechanism, chromatographic behavior, and regulatory identification requirements. Unlike desmethyl levofloxacin (Levofloxacin EP Impurity B), which arises primarily as a metabolic or process-related impurity, levofloxacin N-oxide is generated specifically through oxidative degradation pathways and photolytic exposure to daylight, yielding a unique molecular species with an oxidized piperazine N-oxide moiety [1]. Forced degradation studies demonstrate that levofloxacin N-oxide is the predominant degradation product formed under oxidative stress conditions, whereas other stress conditions (thermal, basic hydrolysis, photolytic degradation) produce different or no detectable degradation products [2]. The compound's chromatographic retention time, mass spectrometric fragmentation pattern, and UV absorption characteristics differ measurably from both the parent drug and other specified impurities such as desmethyl levofloxacin and descarboxyl levofloxacin, rendering substitution analytically invalid for method development, system suitability testing, or quantitative impurity determination [3].

Levofloxacin N-Oxide (CAS 117678-38-3): Quantitative Differentiation Evidence for Procurement Decision-Making


Levofloxacin N-Oxide as Primary Oxidative Degradation Product: Forced Degradation Study Comparison

Under ICH-prescribed forced degradation conditions, levofloxacin N-oxide was the exclusive degradation product detected and identified by LC-MS/MS following oxidative stress treatment with 0.01% H2O2. In contrast, no degradation was observed under basic hydrolysis (0.5N NaOH), thermal stress, or photolytic conditions [1]. This oxidative specificity distinguishes levofloxacin N-oxide from other impurities such as desmethyl levofloxacin, which is a process-related rather than oxidative degradation impurity [2].

Stability-indicating methods Forced degradation Oxidative stress Pharmaceutical analysis

Photolytic Formation of Levofloxacin N-Oxide Under Daylight Exposure: Quantitative Stability Comparison

Levofloxacin N-oxide was identified by HPLC-MS as the sole degradation product formed when levofloxacin infusion solutions were exposed to daylight at room temperature. The degradation occurred regardless of the infusion matrix used (0.9% NaCl, 5% glucose, or Ringer's solution), while solutions protected from daylight remained completely stable with no detectable degradation [1]. The fastest decomposition rate was observed in Ringer's solution compared to 0.9% NaCl and 5% dextrose solutions [2].

Photostability Infusion stability Degradation kinetics Hospital pharmacy

Genotoxicity Classification of Levofloxacin N-Oxide: In Silico and In Vitro Assessment

Levofloxacin N-oxide was evaluated for genotoxicity using in silico (DEREK) and in vitro assays. DEREK identified a structural alert for quinolone-3-carboxylic acid analogues. In the mouse lymphoma assay (MLA), the impurity was not mutagenic. In the chromosome aberration assay in Chinese hamster lung (CHL) cells, a statistically significant increase in structural aberrations (6.5% aberration rate) was observed only at 1 mg/mL with S-9 metabolic activation, but not at lower doses or without S-9 [1]. The study concluded the impurity could be controlled as a non-genotoxic impurity, providing a toxicological benchmark distinct from potentially genotoxic process impurities such as alkylating agent-derived contaminants.

Genotoxicity Impurity qualification ICH M7 Toxicology

Antimicrobial Activity Loss in Levofloxacin N-Oxide Transformation Products

Ozonolysis of levofloxacin produces levofloxacin N-oxide as a transformation product. Broth microdilution assays demonstrated that bacterial growth inhibition was significantly lower (P<0.001) in ozone-exposed solutions compared to unexposed levofloxacin controls [1]. The loss of antimicrobial activity in LEV:O3 2:1 solutions was (48±16)%, which correlated with the decrease in levofloxacin concentration of (36±3)% in those same samples [2]. Importantly, transformation products including levofloxacin N-oxide did not exhibit higher antimicrobial activity than the parent compound, indicating that N-oxidation attenuates antibacterial potency relative to levofloxacin.

Antimicrobial activity Transformation products Environmental fate Ozonolysis

Levofloxacin N-Oxide (CAS 117678-38-3): Validated Application Scenarios for Analytical and Regulatory Use


Stability-Indicating HPLC Method Development and Validation

Levofloxacin N-oxide serves as the critical oxidative degradation marker for developing and validating stability-indicating RP-HPLC methods for levofloxacin drug substance and finished products. As demonstrated in forced degradation studies, levofloxacin N-oxide is the predominant degradation product under oxidative stress (0.01% H2O2) while remaining absent under other stress conditions [1]. Method development should achieve baseline resolution between levofloxacin, levofloxacin N-oxide, and other process-related impurities (e.g., desmethyl levofloxacin) on C18 columns using mobile phases containing triethylamine in phosphate buffer (pH 6.0) with methanol gradient elution and UV detection at 294 nm [2]. System suitability criteria should include resolution factor ≥2.0 between levofloxacin and levofloxacin N-oxide peaks.

Pharmaceutical Quality Control and Batch Release Testing

Levofloxacin N-oxide is a specified impurity in levofloxacin drug substance and drug product monographs (EP Impurity C, USP Related Compound), requiring quantitative determination during batch release and stability studies. The impurity should be controlled at ≤0.3% as per typical pharmacopoeial limits for specified impurities [1]. Quantitation is performed using qualified reference standards of levofloxacin N-oxide with established purity (typically ≥95%) and full characterization data compliant with ISO 17034 [2]. The validated stability-indicating LC method achieves mass balance between 99.4% and 99.8%, confirming suitability for batch release and long-term/accelerated stability studies [3].

ANDA Regulatory Submission Impurity Qualification

Levofloxacin N-oxide requires qualification in Abbreviated New Drug Applications (ANDAs) for generic levofloxacin products. The available genotoxicity assessment indicates the impurity can be controlled as non-genotoxic despite the DEREK structural alert for quinolone-3-carboxylic acid analogues, based on negative MLA results and limited CHL aberration findings only at high concentrations (1 mg/mL) with metabolic activation [1]. This classification allows acceptance criteria to be established per ICH Q3A/Q3B thresholds rather than the more stringent ICH M7 TTC limits applicable to genotoxic impurities. The impurity specification should be justified using batch data and stability study results demonstrating control below the qualification threshold.

Pharmacy Infusion Stability Protocol Development

Levofloxacin N-oxide is the confirmed photodegradation product formed when levofloxacin infusion solutions (0.9% NaCl, 5% glucose, Ringer's solution) are exposed to daylight at room temperature [1]. Hospital pharmacy protocols should mandate protection from direct daylight during preparation, storage, and administration to prevent degradation and ensure dosing accuracy. Degradation occurs regardless of infusion matrix, though decomposition rate is fastest in Ringer's solution [2]. Stability studies for extended infusion protocols (e.g., 24-hour continuous infusion) should include levofloxacin N-oxide monitoring as a key degradation marker to establish beyond-use dating.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for Levofloxacin N-oxide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.